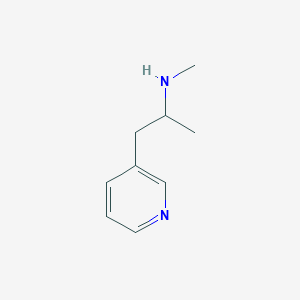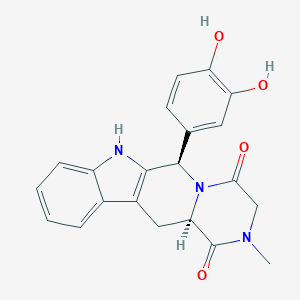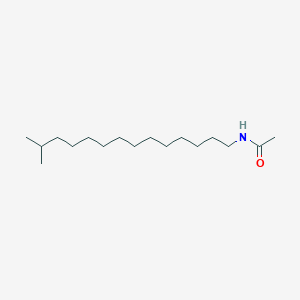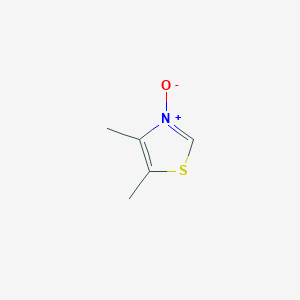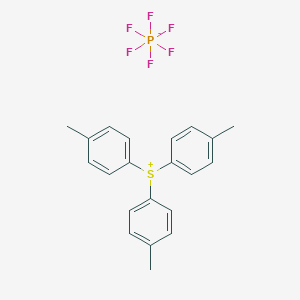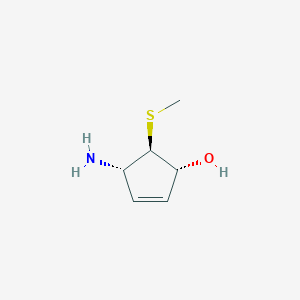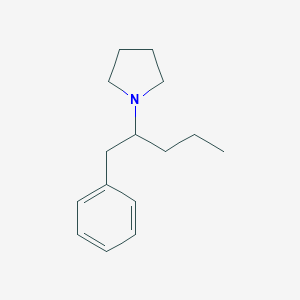
Prolintane
Overview
Description
Prolintane, also known by its trade names Catovit, Katovit, Promotil, and Villescon, is a stimulant and norepinephrine-dopamine reuptake inhibitor developed in the 1950s . It is an amphetamine derivative closely related in chemical structure to other drugs such as pyrovalerone, methylenedioxypyrovalerone (MDPV), and propylhexedrine . This compound has been used to provide energy, promote alertness, and enhance concentration .
Mechanism of Action
Target of Action
Prolintane, also known as “Prolintan”, is primarily a norepinephrine-dopamine reuptake inhibitor . This means that its primary targets are the norepinephrine and dopamine transporters in the brain. These transporters are responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the signal transmission. By inhibiting these transporters, this compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Mode of Action
This compound acts by binding to the norepinephrine and dopamine transporters, inhibiting their function . This prevents the reuptake of norepinephrine and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft. The increased presence of these neurotransmitters enhances their signaling, leading to increased stimulation of the postsynaptic neuron .
Biochemical Pathways
As a norepinephrine-dopamine reuptake inhibitor, it is likely to affect pathways involving these neurotransmitters . Increased levels of norepinephrine and dopamine in the synaptic cleft can lead to enhanced activation of their respective receptors on the postsynaptic neuron, potentially affecting multiple downstream signaling pathways .
Pharmacokinetics
As a stimulant, it is likely to be rapidly absorbed and distributed throughout the body, including the brain .
Result of Action
The increased concentration of norepinephrine and dopamine in the synaptic cleft due to the action of this compound leads to enhanced signaling of these neurotransmitters . This can result in increased alertness, energy, and concentration, which are typical effects of stimulants .
Biochemical Analysis
Biochemical Properties
Prolintane interacts with various enzymes, proteins, and other biomolecules. It primarily functions as a norepinephrine-dopamine reuptake inhibitor . This means that this compound binds to the transporters for these neurotransmitters, preventing their reuptake and thereby increasing their concentration in the synaptic cleft . This leads to enhanced neurotransmission, which is associated with increased alertness and energy .
Cellular Effects
This compound influences cell function by modulating neurotransmission. It increases the levels of norepinephrine and dopamine in the synaptic cleft, which can impact various cellular processes . These neurotransmitters are involved in a wide range of functions, including mood regulation, reward, and motor control . Therefore, this compound can have broad effects on cellular function.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with neurotransmitter transporters. As a norepinephrine-dopamine reuptake inhibitor, this compound binds to these transporters and inhibits their function . This prevents the reuptake of norepinephrine and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft . The increased neurotransmitter levels enhance neurotransmission, leading to the stimulant effects of this compound .
Temporal Effects in Laboratory Settings
Like other stimulants, the effects of this compound are likely to be transient and dependent on the dosage and frequency of administration .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. As a stimulant, it is likely that the effects of this compound would vary with different dosages. Higher doses may lead to more pronounced stimulant effects but could also result in adverse effects .
Metabolic Pathways
As an amphetamine derivative, it is likely that this compound undergoes similar metabolic processes .
Transport and Distribution
Given its lipophilic nature, it is likely that this compound can readily cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its mechanism of action as a norepinephrine-dopamine reuptake inhibitor, it is likely that this compound interacts with neurotransmitter transporters located on the cell membrane .
Preparation Methods
Prolintane can be synthesized through several methods. One common method involves the reaction of 2-oxo-1-phenylpentane with pyrrolidine . Another method is based on Strecker’s synthesis, which includes the use of potassium cyanide . these methods have limitations, such as the use of expensive starting materials or toxic reagents . An alternative synthesis involves the epoxidation of allyl benzene followed by a Grignard reaction and Mitsunobu protocol . This method provides a good overall yield and allows for the preparation of chiral analogues .
Chemical Reactions Analysis
Prolintane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield secondary amines or alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction and m-chloroperbenzoic acid (m-CPBA) for epoxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Prolintane is similar to other amphetamine derivatives such as pyrovalerone, methylenedioxypyrovalerone (MDPV), and propylhexedrine . These compounds share a similar mechanism of action, inhibiting the reuptake of norepinephrine and dopamine . this compound is unique in its specific chemical structure, which includes a pyrrolidine ring . This structural difference may contribute to variations in potency, duration of action, and side effects compared to other similar compounds .
Similar Compounds
- Pyrovalerone
- Methylenedioxypyrovalerone (MDPV)
- Propylhexedrine
Properties
IUPAC Name |
1-(1-phenylpentan-2-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14/h3-5,9-10,15H,2,6-8,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCPSBCUMRIPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1211-28-5 (hydrochloride) | |
| Record name | Prolintane [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70862031 | |
| Record name | 1-(1-Phenyl-2-pentanyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prolintane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
153 °C | |
| Record name | Prolintane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
493-92-5 | |
| Record name | Prolintane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolintane [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prolintane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13438 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(1-Phenyl-2-pentanyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prolintane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLINTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM4YZW677H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prolintane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


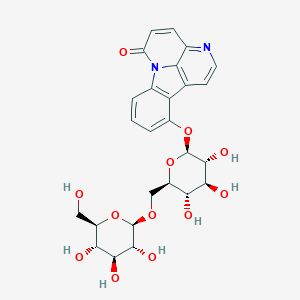
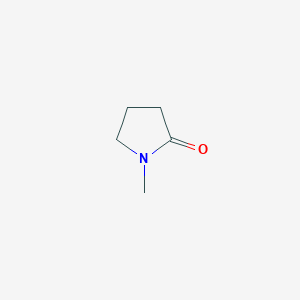
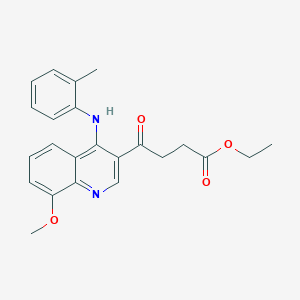


![(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester](/img/structure/B133314.png)
